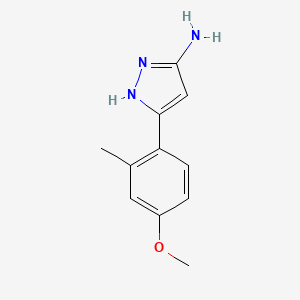

3-(4-methoxy-2-methylphenyl)-1H-pyrazol-5-amine

描述

属性

IUPAC Name |

5-(4-methoxy-2-methylphenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-7-5-8(15-2)3-4-9(7)10-6-11(12)14-13-10/h3-6H,1-2H3,(H3,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJLFZGVBHIAKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C2=CC(=NN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxy-2-methylphenyl)-1H-pyrazol-5-amine typically involves the reaction of 4-methoxy-2-methylphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through high-throughput synthesis techniques. These methods often involve the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield and purity.

化学反应分析

Types of Reactions

3-(4-methoxy-2-methylphenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro group back to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.

Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used.

科学研究应用

Chemical Synthesis

Building Block for Complex Molecules

The compound serves as a crucial building block in synthetic organic chemistry, facilitating the creation of more complex molecular structures. Its unique pyrazole framework allows for modifications that lead to diverse derivatives with potential applications in various domains, including pharmaceuticals and agrochemicals.

Ligand in Coordination Chemistry

In coordination chemistry, 3-(4-methoxy-2-methylphenyl)-1H-pyrazol-5-amine acts as a ligand, forming complexes with metal ions. These complexes can exhibit unique properties that are valuable for catalysis and material science.

Biological Activities

Antimicrobial Properties

Research has indicated that this pyrazole derivative exhibits antimicrobial activity against a range of pathogens. For instance, studies have shown its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Potential

The anticancer properties of this compound have been explored extensively. In vitro studies demonstrated significant antiproliferative effects against various cancer cell lines, including HT-29 (colon cancer) and PC-3 (prostate cancer), with IC50 values comparable to established chemotherapeutics like Doxorubicin . In vivo studies using models such as the Ehrlich ascites carcinoma-bearing mice further supported these findings, showing increased survival rates and reduced tumor growth associated with this compound .

Mechanism of Action

The mechanism by which this compound exerts its biological effects often involves the modulation of specific molecular targets, such as enzymes or receptors. For example, it has been suggested that this compound interacts with the vascular endothelial growth factor receptor (VEGFR), which is pivotal in tumor angiogenesis .

Medicinal Chemistry

Therapeutic Agent Development

The ongoing research into the therapeutic applications of this compound encompasses its potential as a treatment for various diseases beyond cancer, including inflammatory conditions and neurodegenerative disorders. Its ability to form hydrogen bonds with specific amino acids in target proteins enhances its suitability as a scaffold for drug design .

Case Studies

A notable study highlighted the design and synthesis of pyrazole derivatives based on this compound, which were evaluated for their anticancer activity. The results indicated that certain derivatives exhibited promising activity against multiple cancer cell lines, suggesting that structural modifications could enhance therapeutic efficacy .

Industrial Applications

Material Science

In addition to its biological applications, this compound is utilized in the development of new materials. Its chemical properties make it suitable for use as an intermediate in the synthesis of advanced materials used in various industries, including electronics and coatings .

Data Tables

| Application Area | Details |

|---|---|

| Chemical Synthesis | Building block for complex molecules; ligand in coordination chemistry |

| Biological Activity | Antimicrobial effects; anticancer potential (IC50 values against HT-29: 6.43 µM) |

| Medicinal Chemistry | Potential therapeutic agent for cancer and inflammation; drug design scaffold |

| Industrial Applications | Intermediate in material synthesis; used in electronics and coatings |

作用机制

The mechanism of action of 3-(4-methoxy-2-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

Structural Analogues and Substituent Effects

The biological and chemical properties of pyrazol-5-amine derivatives are highly dependent on substituents at the 3-position. Below is a comparative analysis of key analogues:

Table 1: Comparison of 3-Substituted Pyrazol-5-amine Derivatives

Key Findings from Comparative Studies

Electronic and Steric Effects

- Methoxy and Methyl Groups: The 4-methoxy-2-methylphenyl substituent in the target compound likely improves solubility compared to halogenated analogs (e.g., 4-iodophenyl or 4-bromophenyl in ).

- Fluorophenyl vs. Methoxyphenyl : Fluorophenyl derivatives (e.g., 3-(4-fluorophenyl)-1H-pyrazol-5-amine) exhibit strong kinase inhibition but lose activity upon regioisomeric rearrangement . Methoxyphenyl groups, being electron-donating, may favor interactions with polar residues in enzyme active sites.

生物活性

3-(4-methoxy-2-methylphenyl)-1H-pyrazol-5-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the methoxy and methyl substituents on the phenyl ring enhances its pharmacological profile. This structural configuration allows for interactions with various biological targets, contributing to its therapeutic potential.

1. Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, demonstrating cytotoxic effects. For instance:

These findings suggest that the compound can inhibit the growth of cancer cells effectively, making it a candidate for further development as an anticancer agent.

2. Anti-inflammatory Activity

The compound also shows promising anti-inflammatory properties. Studies have reported its ability to inhibit key inflammatory mediators, such as TNF-α and IL-6. The following table summarizes some relevant findings:

| Compound | Activity | Concentration (µM) | Reference |

|---|---|---|---|

| 3-(4-methoxy-2-methylphenyl)... | TNF-α Inhibition | 10 | |

| 3-(4-methoxy-2-methylphenyl)... | IL-6 Inhibition | 10 |

These results indicate that this pyrazole derivative may serve as a potential therapeutic agent in treating inflammatory diseases.

3. Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this compound has been evaluated for antimicrobial activity. It has shown effectiveness against various bacterial strains, suggesting its potential application in combating infections.

The mechanisms underlying the biological activities of this compound involve interactions with specific enzymes and receptors:

- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

- Anti-inflammatory Mechanism : It likely inhibits the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- MCF-7 Cell Line Study : In a study focused on breast cancer cells (MCF-7), it was observed that the compound significantly inhibited cell proliferation with an IC50 value of 0.01 µM, showcasing its potential as a breast cancer therapeutic agent .

- Inflammation Model : In vivo studies demonstrated that treatment with this compound significantly reduced edema in carrageenan-induced inflammation models, indicating its effectiveness in managing inflammatory responses .

常见问题

Q. What are the key considerations for designing a synthetic route for 3-(4-methoxy-2-methylphenyl)-1H-pyrazol-5-amine?

- Methodological Answer : The synthesis typically involves cyclization of substituted phenylhydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions. Key factors include:

- Reagent Selection : Use of 4-methoxy-2-methylphenylhydrazine and a suitable carbonyl precursor (e.g., β-keto esters) to form the hydrazone intermediate .

- Reaction Optimization : Temperature (60–100°C), solvent polarity (e.g., ethanol or DMF), and catalyst (e.g., HCl or NaOH) to control cyclization efficiency .

- Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC or HPLC .

Q. How can spectroscopic methods confirm the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituents on the pyrazole ring (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the 6.5–7.5 ppm range) .

- IR Spectroscopy : Peaks at ~1600 cm (C=N stretching) and ~3300 cm (N-H stretching) confirm pyrazole ring integrity .

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H] for CHNO) .

- Purity Analysis : HPLC with UV detection (>95% purity threshold) and elemental analysis (C, H, N within ±0.4% of theoretical) .

Advanced Research Questions

Q. What strategies modulate the reactivity of the pyrazole ring during functionalization?

- Methodological Answer : Reactivity is influenced by electronic effects of substituents:

- Electron-Donating Groups (e.g., methoxy) : Activate the ring for electrophilic substitutions (e.g., nitration, halogenation) at positions ortho to the amine group .

- Steric Effects : Bulky 2-methylphenyl groups hinder reactions at adjacent positions, directing functionalization to the 4-methoxy-substituted ring .

- pH Control : Basic conditions deprotonate the amine, enhancing nucleophilic attack at the C-4 position .

Q. How can researchers address discrepancies in biological activity data across studies?

- Methodological Answer : Contradictions often arise from:

- Assay Variability : Standardize cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (e.g., 48-hour incubation for IC determination) .

- Target Selectivity : Use siRNA knockdown or competitive binding assays to validate interactions with specific enzymes/receptors (e.g., COX-2 inhibition vs. off-target effects) .

- Data Normalization : Report activity relative to positive controls (e.g., aspirin for anti-inflammatory assays) and account for solvent effects (DMSO <0.1% v/v) .

Q. How does the substitution pattern on the phenyl ring influence biological activity?

- Methodological Answer :

- Methoxy Group Position : Para-methoxy enhances solubility and hydrogen bonding with targets (e.g., kinases), while ortho-substitutions increase steric hindrance .

- Methyl Group Impact : The 2-methyl group improves metabolic stability by reducing CYP450-mediated oxidation .

- Comparative SAR Studies : Synthesize analogs (e.g., 3-(4-ethoxy-2-methylphenyl) derivatives) and compare IC values in enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。